molecular formula C23H19N7O2 B2527277 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea CAS No. 892283-53-3

1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea

Cat. No.: B2527277
CAS No.: 892283-53-3
M. Wt: 425.452
InChI Key: ITCAMZRCUYJMIJ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea is a complex organic compound that belongs to the class of triazoloquinazoline derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazoloquinazoline core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl and phenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Influence on signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar core structures but different substituents.

    Phenylurea Derivatives: Compounds with similar urea linkages but different aromatic groups.

Uniqueness

1-(3-Methoxyphenyl)-3-({3-phenyl-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}amino)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2/c1-32-17-11-7-10-16(14-17)24-23(31)28-27-21-18-12-5-6-13-19(18)30-22(25-21)20(26-29-30)15-8-3-2-4-9-15/h2-14H,1H3,(H,25,27)(H2,24,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCAMZRCUYJMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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